

A Technical Guide to 2,3-Dimethoxybenzyl Alcohol for Research Applications

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Compound of Interest

Compound Name: 2,3-Dimethoxybenzyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,3-Dimethoxybenzyl alcohol**, a versatile reagent in chemical synthesis and research. It details commercial sources, key technical data, and experimental applications to assist researchers in its effective utilization.

Introduction

2,3-Dimethoxybenzyl alcohol (CAS No. 5653-67-8) is an aromatic organic compound featuring a benzyl alcohol scaffold substituted with two methoxy groups.^[1] These methoxy groups enhance its solubility in organic solvents and influence its reactivity, making it a valuable intermediate and building block in organic synthesis.^[1] It is particularly noted for its use in proteomics research and as a scaffold for the development of novel compounds.^{[2][3]} This guide consolidates technical data from various commercial suppliers and outlines its applications in a research context.

Commercial Suppliers and Product Specifications

For research purposes, **2,3-Dimethoxybenzyl alcohol** is available from several reputable chemical suppliers. The quality and purity of the compound are critical for reliable and reproducible experimental outcomes. The following table summarizes the specifications from prominent vendors.

| Supplier | Purity/Assay | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
|-------------------------------------|--------------|-----------|---|--------------------------|------------------|--------------------|----------------------|
| Sigma-Aldrich | 99% | 5653-67-8 | (CH ₃ O) ₂ C ₆ H ₃ CH ₂ OH | 168.19 | Solid | 48-51 | 138-142 (at 10 mmHg) |
| Santa Cruz Biotechnology | - | 5653-67-8 | C ₉ H ₁₂ O ₃ | 168.19 | - | - | - |
| Biosynth | - | 5653-67-8 | C ₉ H ₁₂ O ₃ | 168.19 | - | 49 | - |
| TCI America (via Fisher Scientific) | ≥98.0% | 5653-67-8 | - | - | - | - | - |
| Conier Chem&Pharma (via Echemi) | 99.00% | 5653-67-8 | C ₉ H ₁₂ O ₃ | 168.19 | Off-white powder | 48 | 145-150 (at 12 Torr) |

Note: Data is compiled from publicly available information on supplier websites.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate data.

Applications in Research

2,3-Dimethoxybenzyl alcohol serves as a versatile tool in various research domains:

- **Photochemical Studies:** It has been utilized to investigate the solvent isotope effect (using D_2O versus H_2O) on photomethanolysis efficiency and fluorescence intensity.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- **Intermediate in Synthesis:** The compound is a key intermediate in the synthesis of more complex molecules and fine chemicals.[\[1\]](#)[\[3\]](#) The hydroxyl group allows for further functionalization, making it a useful building block.[\[1\]](#)
- **Drug Discovery Scaffold:** It has been identified as a useful scaffold for developing new compounds and has been associated with antiviral activity against HIV-1, HIV-2, and SIVmac1.[\[3\]](#)
- **Protecting Group Chemistry:** Although less common than its 2,4- and 3,4-dimethoxy isomers, the principles of using dimethoxybenzyl groups as acid-labile protecting groups for alcohols are a cornerstone of multi-step organic synthesis.[\[8\]](#)

Experimental Protocols

The following are representative protocols illustrating the use of dimethoxybenzyl alcohols in common synthetic transformations.

Protocol 1: Protection of an Alcohol using a Dimethoxybenzyl Group

This protocol is adapted from methodologies for related dimethoxybenzyl alcohols and illustrates a common protection strategy.

Objective: To protect a primary or secondary alcohol (R-OH) as its 2,3-dimethoxybenzyl ether.

Materials:

- Starting Alcohol (R-OH)
- **2,3-Dimethoxybenzyl alcohol**
- Thionyl chloride ($SOCl_2$)
- Anhydrous Dichloromethane (DCM) or Diethyl Ether
- Anhydrous N,N-Dimethylformamide (DMF)

- Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Methodology:

Step A: Synthesis of 2,3-Dimethoxybenzyl Chloride

- In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve **2,3-Dimethoxybenzyl alcohol** (1.0 eq) in anhydrous DCM.
- Add a catalytic amount of anhydrous DMF (e.g., 20 μL per 10 mmol of alcohol).
- Cool the stirring solution to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.2 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).
- Upon completion, carefully pour the mixture into a saturated NaHCO_3 solution to quench the reaction.
- Extract the aqueous layer three times with DCM.
- Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude 2,3-Dimethoxybenzyl chloride. This intermediate is often used immediately in the next step.

Step B: Etherification

- Dissolve the starting alcohol (R-OH) (1.0 eq) in anhydrous DMF under an inert atmosphere.
- Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

- Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
- Add a solution of the crude 2,3-Dimethoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.
- Let the reaction warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to afford the desired 2,3-dimethoxybenzyl protected alcohol.

Protocol 2: Oxidative Deprotection of a Dimethoxybenzyl Ether

The dimethoxybenzyl group can be cleaved under mild, neutral conditions using an oxidizing agent, which is a key advantage in the synthesis of sensitive molecules.[8]

Objective: To deprotect the 2,3-dimethoxybenzyl ether to regenerate the free alcohol.

Materials:

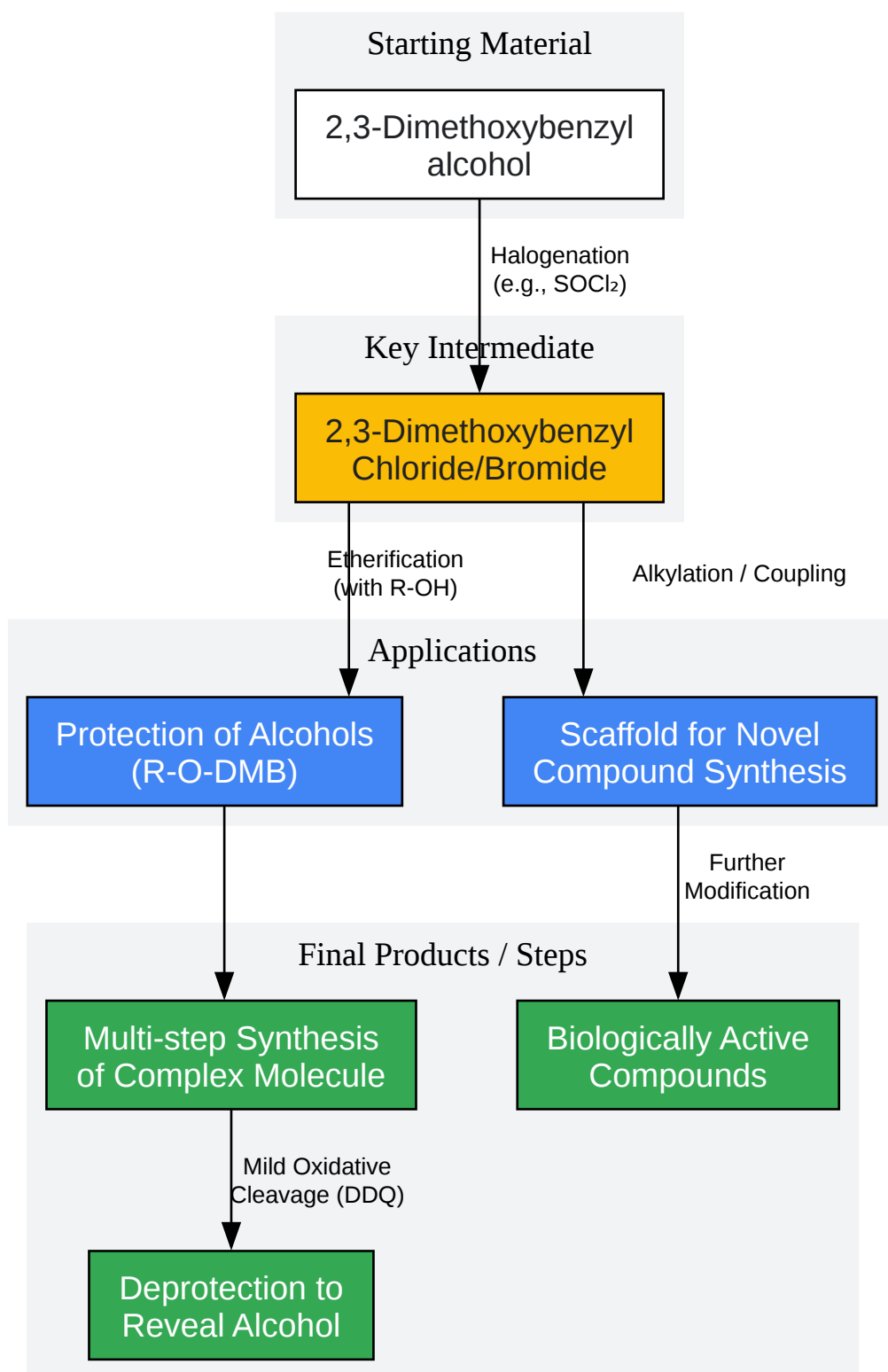
- DMB-protected substrate
- 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
- Dichloromethane (DCM)
- Water or a phosphate buffer (pH 7)
- Saturated aqueous sodium bicarbonate solution

Methodology:

- Dissolve the DMB-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., an 18:1 v/v ratio).[8]
- Add DDQ (1.2 eq) to the solution at room temperature. The reaction mixture will typically turn dark.[8]
- Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.[8]
- Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
- Separate the layers and extract the aqueous phase with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography to yield the deprotected alcohol.

Visualized Workflows and Relationships

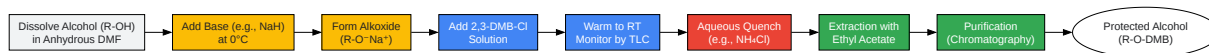
Diagram 1: Synthetic Utility of **2,3-Dimethoxybenzyl Alcohol**



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Caption: Synthetic pathways originating from **2,3-Dimethoxybenzyl alcohol**.

Diagram 2: Experimental Workflow for Alcohol Protection



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Caption: Workflow for the protection of an alcohol using a DMB group.

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